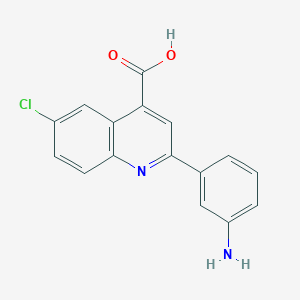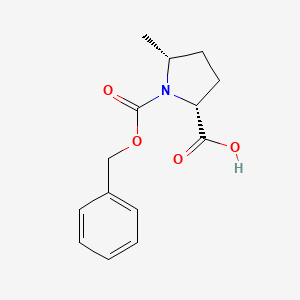
(3-(1,2,4-噁二唑-3-基)吡咯烷-1-基)(环戊基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(cyclopentyl)methanone” is a chemical compound. It belongs to the class of organic compounds known as alpha amino acid amides . It has been linked to affect everyday brain function including cognitive function and pain alleviation .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, which are part of the compound , has been reported in several studies . A convenient and efficient route has been developed to synthesize 1,3,4-oxadiazol-2(3H)-ones from CO2, hydrazines, and aryl or aliphatic aldehydes .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives has been studied in various research . The N1 and N8 atoms in the naphthyridine ring and the hybrid atom in the oxadiazole ring are involved in hydrogen bonding with Val170, Glu168, and Tyr155 .Chemical Reactions Analysis
The chemical reactions of 1,3,4-oxadiazole derivatives have been explored in several studies . For instance, 1,3,4-oxadiazoles undergo several reactions such as photochemical, thermal, electrophilic, and nucleophilic substitution .科学研究应用
合成和生物活性
抗菌和抗分枝杆菌活性:已经合成了1,2,4-恶二唑的衍生物,包括与感兴趣的化学结构相关的化合物,并对其抗菌和抗分枝杆菌活性进行了评估。这些研究表明,此类化合物可以是针对各种微生物菌株的有效试剂,表明它们具有开发新型抗菌药物的潜力 (R.V.Sidhaye 等,2011) (J. Salimon 等,2011)。
抗癌剂:已经研究了含有1,2,4-恶二唑部分的化合物的抗癌活性,显示出对抗癌细胞的希望。此类化合物的合成涉及各种杂环化学,表明核心结构在药物开发中的多功能性 (Kanubhai D. Katariya 等,2021)。
抗氧化活性:还对1,2,4-恶二唑衍生物的合成进行了研究,以评估其抗氧化活性。这些研究有助于了解化学结构的改变如何影响其作为抗氧化剂的功效,这对于开发针对氧化应激相关疾病的治疗剂至关重要 (Golea Lynda 等,2021)。
理论研究和化学表征
密度泛函理论(DFT)研究:DFT 和其他理论研究已被用于了解与(3-(1,2,4-恶二唑-3-基)吡咯烷-1-基)(环戊基)甲酮相关的化合物的电子结构和反应性。此类研究有助于预测新化合物的生物活性和稳定性,为合理药物设计提供基础 (P. Huang 等,2021)。
光谱表征:新衍生物的合成和表征涉及全面的光谱技术,包括核磁共振、红外光谱和质谱,以确认其结构并评估其作为生物活性分子的潜力。这些方法对于推进新型治疗剂的开发至关重要 (H. Singh 等,2016)。
作用机制
Target of Action
The primary target of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(cyclopentyl)methanone is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .
Mode of Action
This compound acts as a non-steroidal agonist for GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . It shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and the related receptors PPARα and PPARγ .
Biochemical Pathways
The activation of GPBAR1 by this compound influences multiple metabolic pathways. In intestinal enteroendocrine L cells, GPBAR1 activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This results in lowered blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .
Pharmacokinetics
The pharmacokinetic properties of this compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .
Result of Action
The activation of GPBAR1 by this compound leads to a series of molecular and cellular effects. These include the lowering of blood glucose and insulin levels, increased insulin sensitivity, and enhanced energy expenditure . These effects collectively contribute to the potential therapeutic benefits of this compound in treating metabolic and inflammatory diseases.
未来方向
The future directions for the research on “(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(cyclopentyl)methanone” and similar compounds involve the design, synthesis, and biological evaluation of novel potent GPBAR1 agonists . The pharmacokinetic properties of these compounds suggest that they might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders .
属性
IUPAC Name |
cyclopentyl-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c16-12(9-3-1-2-4-9)15-6-5-10(7-15)11-13-8-17-14-11/h8-10H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXOXLIYEGDJAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(C2)C3=NOC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Z)-2-Cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2784160.png)
![4-cyano-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2784161.png)
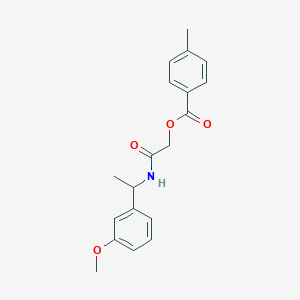
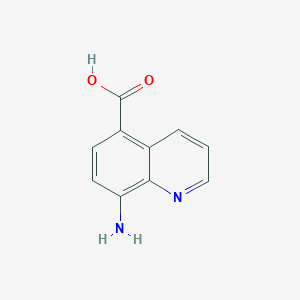
![N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanamide](/img/structure/B2784168.png)

![1-(4-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2784171.png)
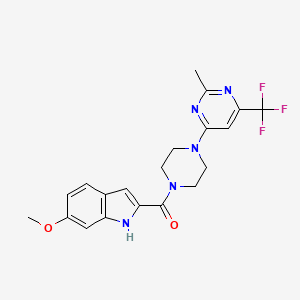
![4-Chloro-6-[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2784173.png)
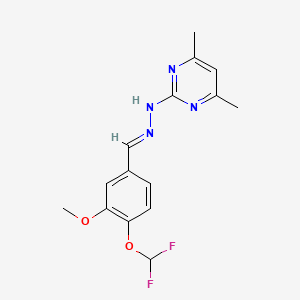
![4-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide](/img/structure/B2784176.png)
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone hydrochloride](/img/structure/B2784178.png)
